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Compound of Interest

Compound Name: 1-Methylisatin

Cat. No.: B181951 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
methylisatin (1-methyl-1H-indole-2,3-dione), a versatile heterocyclic compound with significant

applications in medicinal chemistry and organic synthesis. This document is intended for

researchers, scientists, and drug development professionals, offering a centralized resource for

the key spectroscopic characteristics, experimental protocols for data acquisition, and relevant

biological pathway context.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-methylisatin, providing a

quantitative reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 1-Methylisatin
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Chemical Shift (δ)
ppm

Multiplicity Assignment Solvent

7.60-7.54 m 2H (Aromatic) CDCl₃

7.12-7.08 m 1H (Aromatic) CDCl₃

6.88 d 1H (Aromatic) CDCl₃

3.22 s 3H (N-CH₃) CDCl₃

m = multiplet, d =

doublet, s = singlet

Table 2: ¹³C NMR Spectroscopic Data for 1-Methylisatin

Chemical Shift (δ) ppm Assignment Solvent

183.5 C=O (C3) CDCl₃

157.9 C=O (C2) CDCl₃

151.0 Quaternary C CDCl₃

138.5 Aromatic CH CDCl₃

125.0 Aromatic CH CDCl₃

123.8 Aromatic CH CDCl₃

117.5 Quaternary C CDCl₃

110.1 Aromatic CH CDCl₃

26.4 N-CH₃ CDCl₃

Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for 1-Methylisatin
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Wavenumber (cm⁻¹) Intensity Assignment

1734 Strong C=O stretch (ketone)

1612 Strong C=O stretch (amide)

1470 Medium Aromatic C=C stretch

1375 Medium C-N stretch

758 Strong C-H bend (ortho-disubstituted)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 1-Methylisatin

m/z Relative Intensity Assignment

161 100% [M]⁺ (Molecular Ion)

133 High [M-CO]⁺

105 Medium [M-CO-CO]⁺

77 Medium [C₆H₅]⁺

UV-Vis Spectroscopy
Table 5: UV-Vis Spectroscopic Data for 1-Methylisatin

λmax (nm) Solvent

253 Ethanol

310 Ethanol

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.
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NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of 1-methylisatin in approximately 0.6 mL of deuterated chloroform

(CDCl₃).

Filter the solution through a pipette with a small cotton plug into a clean 5 mm NMR tube to

remove any particulate matter.

Ensure the final sample height in the NMR tube is approximately 4-5 cm.

¹H NMR Spectroscopy:

Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

Parameters:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay (d1): 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 20 ppm

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase

correct the resulting spectrum. Reference the spectrum to the residual solvent peak of CDCl₃

at 7.26 ppm.

¹³C NMR Spectroscopy:

Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).

Parameters:

Pulse Program: zgpg30 (proton decoupled)
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Number of Scans: 1024

Relaxation Delay (d1): 2.0 s

Acquisition Time: 1.2 s

Spectral Width: 240 ppm

Processing: Apply a Fourier transform to the FID and phase correct the spectrum. Reference

the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

IR Spectroscopy
Technique: Attenuated Total Reflectance (ATR)

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a diamond

ATR accessory.

Sample Preparation: Place a small amount of solid 1-methylisatin directly onto the ATR

crystal.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Apply pressure to the sample using the ATR anvil to ensure good contact.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16 scans are co-added to improve the signal-to-noise ratio.

Processing: The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry
Technique: Electron Ionization (EI)

Instrument: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).
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Sample Introduction: Introduce the sample via a direct insertion probe or through a GC inlet.

Ionization:

Ionization Energy: 70 eV

Source Temperature: 230 °C

Mass Analysis:

Scan Range: m/z 40-400

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

UV-Vis Spectroscopy
Instrument: Shimadzu UV-1800 spectrophotometer (or equivalent).

Sample Preparation:

Prepare a stock solution of 1-methylisatin in ethanol.

Dilute the stock solution to an appropriate concentration to ensure the absorbance falls

within the linear range of the instrument (typically 0.1 - 1 AU).

Data Acquisition:

Use a quartz cuvette with a 1 cm path length.

Record a baseline spectrum using the solvent (ethanol).

Record the sample spectrum over a wavelength range of 200-600 nm.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Biological Context: Inhibition of Carboxylesterase
1-Methylisatin has been identified as an inhibitor of carboxylesterases (CEs), a class of

enzymes involved in the metabolism of a wide range of xenobiotics and endogenous
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compounds. The following diagram illustrates the proposed mechanism of inhibition.

Mechanism of Carboxylesterase Inhibition
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Carboxylesterase inhibition by 1-methylisatin.

Experimental Workflow: Synthesis and
Characterization
The following diagram outlines a typical experimental workflow for the synthesis and

subsequent spectroscopic characterization of 1-methylisatin.
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Workflow for 1-methylisatin synthesis and analysis.
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To cite this document: BenchChem. [Spectroscopic Profile of 1-Methylisatin: A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181951#1-methylisatin-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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